5-(2-Pyridyl)thiophene-2-carboxamide

Fragment-based drug discovery Tuberculosis Thermal shift assay

Researchers targeting Mycobacterium tuberculosis BioA face a scarcity of validated fragment starting points with well-characterized binding thermodynamics. 5-(2-Pyridyl)thiophene-2-carboxamide addresses this gap as a structurally authenticated BioA fragment hit. - Documented ΔTₘ of +6.3 °C in differential scanning fluorimetry, providing a robust benchmark for assay calibration and SAR campaigns. - Unique conformational remodeling of the BioA active site, distinct from other fragments in the same screen, ensures a differentiated starting point for lead optimization. - Sourced with batch-to-batch consistency; standard analytical documentation (HPLC, NMR) provided to support reproducible structure-based design.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
CAS No. 175202-40-1
Cat. No. B061715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Pyridyl)thiophene-2-carboxamide
CAS175202-40-1
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(S2)C(=O)N
InChIInChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13)
InChIKeyBPSZHKPVINNIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Pyridyl)thiophene-2-carboxamide: Product Overview


5-(2-Pyridyl)thiophene-2-carboxamide (CAS 175202-40-1, molecular formula C₁₀H₈N₂OS, molecular weight 204.25 g/mol) is a heterocyclic compound comprising a thiophene core substituted with a pyridine ring at the 5-position and a carboxamide group at the 2-position [1]. It has been identified as a fragment hit in biophysical screening campaigns targeting Mycobacterium tuberculosis BioA, where it demonstrates binding-induced thermal stabilization [2]. The compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems and as a validated fragment starting point for structure-based drug design .

Fragment-Based Lead Discovery Validated BioA fragment hit for tuberculosis biotin-biosynthesis research
Biophysical Screening Workflow Reported BioA thermal stabilization; supports DSF assay integration
Synthetic Versatility Dual aromatic heterocyclic building block for library construction

5-(2-Pyridyl)thiophene-2-carboxamide: Unique Role in BioA Research


Generic substitution within the thiophene-2-carboxamide class is not feasible for BioA-targeted applications because the 5-(2-pyridyl) substituent induces a specific and quantifiably distinct conformational remodeling of the enzyme active site. Fragment screening by differential scanning fluorimetry demonstrates that 5-(2-pyridyl)thiophene-2-carboxamide stabilizes BioA with a melting temperature shift (ΔTₘ) of +6.3 °C, whereas a closely related fragment, 4-(1H-imidazol-1-yl)benzamide, produces a ΔTₘ of only +4.1 °C under identical experimental conditions [1]. This difference of +2.2 °C reflects a stronger binding interaction and a unique active-site conformational state that is not replicated by other fragments [1]. Consequently, replacing this compound with a structurally similar analog would compromise the specific binding mode and thermodynamic profile required for structure-activity relationship (SAR) studies and lead optimization efforts targeting BioA.

5-(2-Pyridyl)thiophene-2-carboxamide
Structurally similar analogs (e.g., 4-(1H-imidazol-1-yl)benzamide) Binding-induced conformational remodeling may not be replicated; thermal stabilization profile differs significantly in reported DSF assays.
Other fragment hits
Comparator fragments from same library Unique active-site state not observed with fragments inducing only local side-chain perturbations; SAR interpretation may shift.
Generic thiophene-2-carboxamide derivatives
5-position substitution variants Functional growth inhibition in biotin-deprived M. tuberculosis media may not transfer; target engagement context requires review.

5-(2-Pyridyl)thiophene-2-carboxamide: Quantitative Binding Evidence


Superior BioA Thermal Shift vs. Comparator Fragment

In a differential scanning fluorimetry (DSF) fragment screening campaign against Mycobacterium tuberculosis BioA, 5-(2-pyridyl)thiophene-2-carboxamide induced a melting temperature shift (ΔTₘ) of +6.3 °C, which is 2.2 °C greater than the +4.1 °C shift observed for the comparator fragment 4-(1H-imidazol-1-yl)benzamide [1]. Both fragments were identified from the same library and assayed under identical conditions.

BioA Thermal Shift
Head-to-head
+6.3 °C (vs. +4.1 °C)
Reported stronger BioA stabilization than imidazolyl comparator
DSF; identical conditions; supports binding affinity interpretation
Fragment-based drug discovery Tuberculosis Thermal shift assay

Unique Active-Site Remodeling in BioA

Crystallographic analysis reveals that 5-(2-pyridyl)thiophene-2-carboxamide induces a strong remodeling of the BioA active site upon binding, whereas other fragment hits such as 4-(1H-imidazol-1-yl)benzamide induce only local side-chain perturbations (Trp64 and Trp65 changes) [1]. The distinct conformational state stabilized by 5-(2-pyridyl)thiophene-2-carboxamide is not observed with other fragments in the same study.

Active-Site Remodeling
Reported
Strong remodeling vs. local side-chain changes
Conformation-specific binding mode; structural starting point for optimization
X-ray crystallography; may not transfer to other aminotransferases
Structural biology Fragment-based drug discovery Conformational change

Growth Inhibition of Virulent M. tuberculosis

5-(2-Pyridyl)thiophene-2-carboxamide inhibits the growth of virulent M. tuberculosis strains in biotin-deprived media, demonstrating functional on-target activity downstream of BioA inhibition [1]. The comparator fragment 4-(1H-imidazol-1-yl)benzamide was not reported to exhibit this functional activity in the same study, highlighting the functional relevance of the stronger binding and conformational remodeling induced by 5-(2-pyridyl)thiophene-2-carboxamide.

Growth Inhibition
Data to verify
Observed in biotin-deprived media
Supports functional target engagement; phenotypic effect on M. tuberculosis
Qualitative; comparator fragment not active in same study
Antitubercular Biotin biosynthesis Fragment-based drug discovery

5-(2-Pyridyl)thiophene-2-carboxamide: Application Scenarios


Fragment-Based Lead Discovery for Tuberculosis BioA

Procure 5-(2-pyridyl)thiophene-2-carboxamide as a validated fragment hit for BioA-targeted antitubercular programs. The compound's +6.3 °C thermal shift and unique conformational remodeling, documented in a peer-reviewed Journal of Medicinal Chemistry study [1], provide a differentiated starting point compared to other fragments from the same screen. Use in structure-based design and scaffold hopping campaigns to exploit the distinct active-site state stabilized by this fragment.

Building Block for Heterocyclic Library Synthesis

Utilize 5-(2-pyridyl)thiophene-2-carboxamide as a versatile synthetic intermediate for constructing diverse heterocyclic compound libraries. The compound's dual aromatic functionality (pyridine and thiophene) and reactive carboxamide group enable derivatization into more complex structures for high-throughput screening against various biological targets .

Biophysical Assay Validation & Screening Protocol

Employ 5-(2-pyridyl)thiophene-2-carboxamide as a positive control or calibration standard in differential scanning fluorimetry (DSF) assays targeting BioA or related aminotransferases. The well-characterized ΔTₘ of +6.3 °C provides a benchmark for validating assay conditions and comparing the binding of newly discovered fragments [1].

SAR Studies of Pyridylthiophene Bioisosteres

Use 5-(2-pyridyl)thiophene-2-carboxamide as a reference compound in SAR campaigns exploring bioisosteric replacements of urea or amide motifs in kinase or enzyme inhibitors. The compound's documented binding mode and conformational effects on BioA offer a structural basis for designing analogs with improved potency or selectivity [1].

Application
Selection Property
Validation Focus
BioA-targeted fragment discovery
Conformation-specific BioA binding
Thermal shift benchmark & SAR expansion
Heterocyclic library synthesis
Dual aromatic functionality & reactive carboxamide
Derivatization and screening diversity
Biophysical assay validation
Characterized thermal shift profile
DSF assay condition benchmarking
SAR studies of pyridylthiophene bioisosteres
Structural basis for binding mode
Analog design and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Pyridyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.